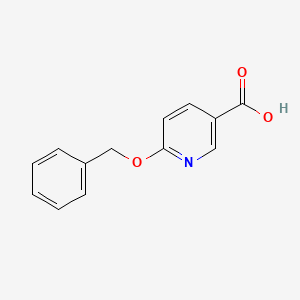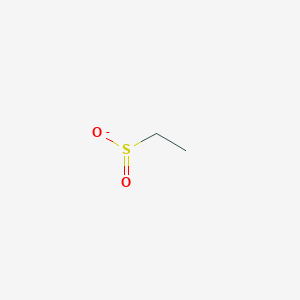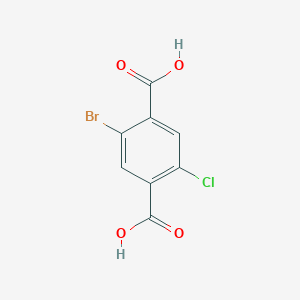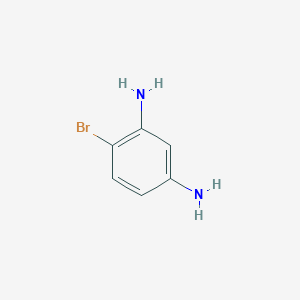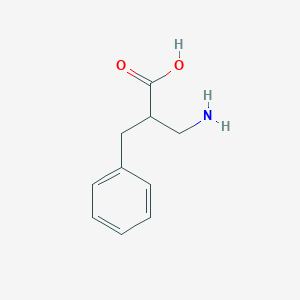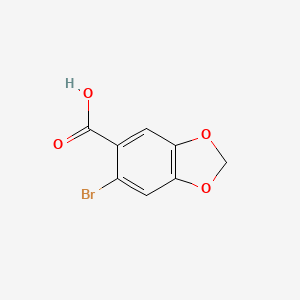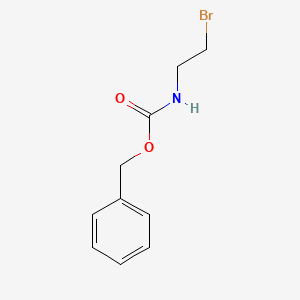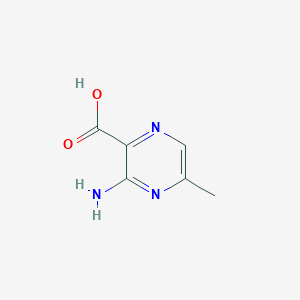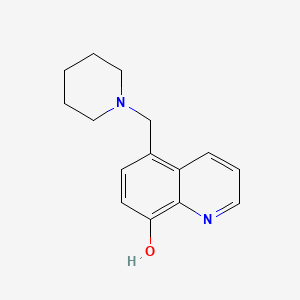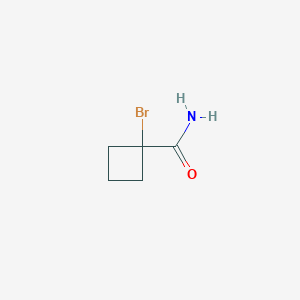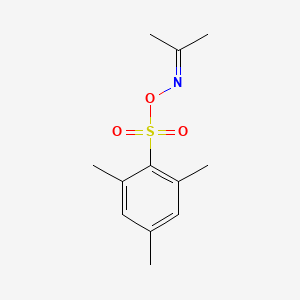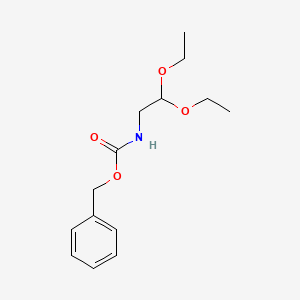
Benzyl 2,2-diethoxyethylcarbamate
説明
Synthesis Analysis
The enantioselective synthesis of related benzyl carbamate derivatives has been explored through methodologies such as iodolactamization, which is a key step for producing highly functionalized structures (Campbell et al., 2009). Furthermore, the synthesis of alkyl benzimidazole-2-carbamates, showcasing the versatility of carbamate chemistry, involves reactions with alcohol or amine with acid chloride derivatives at room temperature (Ram et al., 1992). These methodologies highlight the synthetic accessibility of benzyl 2,2-diethoxyethylcarbamate and related compounds.
Molecular Structure Analysis
The molecular structure of benzyl 2,2-diethoxyethylcarbamate and similar compounds has been investigated using various analytical techniques. For instance, the molecular structure of polysulfonylamines, including a detailed analysis of urea and amide bond characteristics, provides insights into the non-planar geometry at nitrogen within the carbamate moiety (Dalluhn et al., 2001).
Chemical Reactions and Properties
Benzyl 2,2-diethoxyethylcarbamate participates in a range of chemical reactions, including those leading to the formation of alkenylphosphonates under Horner-Wadsworth-Emmons conditions (Baird et al., 2011). Rhodium-catalyzed oxidative coupling reactions also demonstrate the compound's reactivity, enabling the synthesis of condensed heterocyclic compounds (Shimizu et al., 2009).
Physical Properties Analysis
The physical properties of benzyl 2,2-diethoxyethylcarbamate, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis. The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies provide detailed information on the physical characteristics of similar compounds, offering insights into their behavior in various chemical environments (Rao et al., 2016).
Chemical Properties Analysis
The chemical properties of benzyl 2,2-diethoxyethylcarbamate, including reactivity, stability, and interaction with other chemical species, are defined by its functional groups. Studies on related compounds, such as the preparation and characterization of substituted benzyl N-nitrosocarbamates (Venkata et al., 2009), highlight the broad range of reactions and transformations benzyl 2,2-diethoxyethylcarbamate can undergo.
科学的研究の応用
Radical Polymerization
Benzyl 2,2-diethoxyethylcarbamate has been utilized in the radical polymerization of styrene. Alberti et al. (2003) demonstrated that benzyl (diethoxyphosphoryl)dithioformate, a compound related to benzyl 2,2-diethoxyethylcarbamate, controlled the radical polymerization of styrene, leading to higher molecular weight polymers with moderate polydispersity (Alberti et al., 2003).
Gold(I)-Catalyzed Reactions
Zhang et al. (2006) explored the use of a compound similar to benzyl 2,2-diethoxyethylcarbamate, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, in gold(I)-catalyzed intramolecular hydroamination of allenes. This process led to the formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate in high yield, demonstrating the compound's potential in facilitating complex organic reactions (Zhang et al., 2006).
Chiral Amination Reactions
Lebel et al. (2012) reported the use of a chiral N-mesyloxycarbamate, structurally related to benzyl 2,2-diethoxyethylcarbamate, for rhodium-catalyzed stereoselective C-H amination reactions. This research highlights the potential of such compounds in the production of chiral benzylic and propargylic amines (Lebel et al., 2012).
Selective Flotation in Mining
Dong et al. (2021) studied a novel collector, S-benzyl-N-ethoxycarbonyl thiocarbamate (closely related to benzyl 2,2-diethoxyethylcarbamate), for the selective recovery of galena in polymetallic sulfide ores. Their research demonstrated superior flotation performance compared to conventional collectors, indicating its potential in mining applications (Dong et al., 2021).
Fungicide Development
Kamoshita et al. (1993) developed Diethofencarb, a carbamate fungicide with activities against benzimidazole-resistant strains of fungi, by synthesizing an isopropyl N-phenylcarbamate, which is structurally similar to benzyl 2,2-diethoxyethylcarbamate. This compound displayed systemic activity and control of gray mold diseases (Kamoshita et al., 1993).
Cholinesterase Inhibition
Pizova et al. (2017) synthesized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related to benzyl 2,2-diethoxyethylcarbamate, and demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase, offering potential therapeutic applications (Pizova et al., 2017).
Safety And Hazards
特性
IUPAC Name |
benzyl N-(2,2-diethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)10-15-14(16)19-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQUFRCXCFAQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)OCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303439 | |
| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,2-diethoxyethylcarbamate | |
CAS RN |
60085-61-2 | |
| Record name | 60085-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

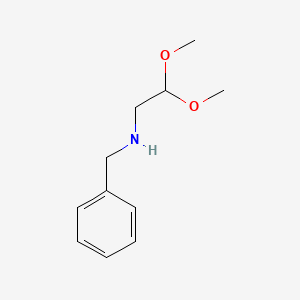
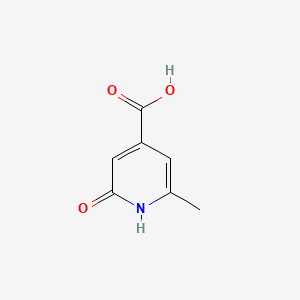
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)
